2-Chlorophenylhydroxylamine
Overview
Description
2-Chlorophenylhydroxylamine is an organic compound with the molecular formula C₆H₆ClNO. It is a derivative of hydroxylamine where the hydroxylamine group is attached to a chlorinated phenyl ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorophenylhydroxylamine can be synthesized through several methods. One common method involves the reduction of 2-nitrochlorobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds through the formation of 2-chloroaniline, which is then converted to this compound via diazotization and subsequent reduction .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorophenylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloronitrosobenzene.
Reduction: It can be further reduced to form 2-chloroaniline.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or iron powder are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-Chloronitrosobenzene
Reduction: 2-Chloroaniline
Substitution: Various substituted phenylhydroxylamines depending on the nucleophile used.
Scientific Research Applications
2-Chlorophenylhydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate the effects of hydroxylamine derivatives on biological systems.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chlorophenylhydroxylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, its hydroxylamine group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further react with other molecules. These reactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
2-Chloroaniline: Similar in structure but lacks the hydroxylamine group.
2-Chloronitrosobenzene: An oxidized form of 2-chlorophenylhydroxylamine.
2-Nitrochlorobenzene: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its hydroxylamine group, which imparts distinct reactivity compared to its analogs. This functional group allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(2-chlorophenyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGGHWCSFZVUFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146646 | |
Record name | 2-Chlorophenylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10468-16-3 | |
Record name | 2-Chlorophenylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorophenylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorophenylhydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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